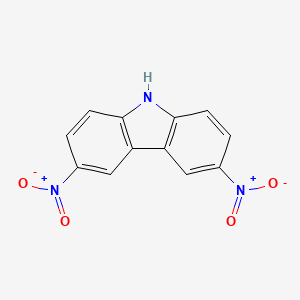

3,6-Dinitro-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dinitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4/c16-14(17)7-1-3-11-9(5-7)10-6-8(15(18)19)2-4-12(10)13-11/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARXLBTXILYASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186179 | |

| Record name | 3,6-Dinitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3244-54-0 | |

| Record name | 3,6-Dinitrocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3244-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dinitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003244540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dinitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dinitro-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-Dinitrocarbazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5YYP3DVN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Historical Synthesis of 3,6-Dinitro-9H-carbazole: Principles and Methodologies

Introduction

3,6-Dinitro-9H-carbazole is a key chemical intermediate belonging to the carbazole family of aromatic heterocyclic compounds.[1] Its rigid, planar tricyclic structure, combined with the strong electron-withdrawing properties of the two nitro groups, imparts unique characteristics that make it a valuable precursor in various fields.[1][2] Historically, its primary significance lies in its role as a foundational building block for the synthesis of more complex functional molecules, including dyes, pharmaceuticals, and advanced materials for optoelectronic applications.[1][2] For instance, the reduction of the nitro groups yields 3,6-Diamino-9H-carbazole (DAC), a monomer used in the production of high-performance polymers and a versatile intermediate in its own right.[1] This guide provides an in-depth examination of the core historical methods for synthesizing this compound, focusing on the underlying chemical principles, experimental protocols, and the rationale governing the reaction's regioselectivity.

Core Synthesis: The Direct Nitration of Carbazole

The most established and historically prevalent method for the synthesis of this compound is the direct electrophilic nitration of a carbazole precursor.[1] This method leverages the inherent reactivity of the carbazole nucleus toward electrophiles, providing a straightforward route to the desired dinitro-substituted product.

Mechanistic Rationale and Regioselectivity

The synthesis is a classic example of electrophilic aromatic substitution. The nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.

The key to this synthesis is its regioselectivity. The nitrogen atom within the carbazole ring is an electron-donating group, which activates the aromatic rings towards electrophilic attack. This directing effect is most pronounced at the positions para to the nitrogen, which are the C3 and C6 positions. Consequently, electrophiles like the nitronium ion preferentially attack these sites.[1] While other isomers can be formed, the 3,6-disubstituted product is heavily favored due to the electronic properties of the carbazole scaffold.[3][4][5][6] This inherent reactivity at the C3/C6 positions makes direct nitration an efficient, albeit sometimes challenging, method for obtaining the desired isomer.[3][4][5][6]

Visualization of the Primary Synthetic Pathway

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Direct Nitration

This protocol is a representative historical method. Researchers must adapt it based on laboratory conditions and scale, adhering to all institutional safety guidelines. Extreme caution is required when handling concentrated acids.

Materials and Reagents:

-

9H-Carbazole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0-5 °C with continuous stirring.

-

Substrate Addition: Slowly and portion-wise, add the 9H-carbazole powder to the cold sulfuric acid. Ensure the temperature does not rise above 10 °C. Stir until all the carbazole has dissolved.

-

Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the dissolved carbazole solution using the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature between 5-10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice and water with vigorous stirring. This will cause the crude product to precipitate out of the solution.

-

Isolation: Filter the resulting solid precipitate using a Buchner funnel. Wash the solid thoroughly with cold distilled water until the filtrate is neutral to pH paper.

-

Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70 °C).

Post-Synthesis Purification

The crude product obtained from the reaction typically contains unreacted starting material and other nitrated isomers. Purification is essential to achieve the desired grade for subsequent applications.[1]

-

Recrystallization: This is the most common purification technique. The crude solid is dissolved in a suitable hot solvent (such as ethanol, acetic acid, or nitrobenzene) and allowed to cool slowly. The pure this compound crystallizes out, leaving impurities in the mother liquor.[1]

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the desired product from byproducts.[1]

Visualization of Regioselectivity

Caption: Regioselectivity in the nitration of carbazole.

Summary of Compound Properties

The physical and chemical properties of this compound are well-documented and crucial for its application and handling.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇N₃O₄ | [1][7] |

| Molecular Weight | 257.20 g/mol | [1][7] |

| CAS Number | 3244-54-0 | [1][7] |

| Appearance | Yellow solid (typical) | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 107 Ų | [7] |

Conclusion

The direct nitration of carbazole remains the cornerstone of historical synthesis methods for this compound. The elegance of this method lies in its exploitation of the intrinsic electronic properties of the carbazole scaffold, which preferentially directs nitration to the C3 and C6 positions. While modern chemistry has introduced more sophisticated and highly selective C-H activation techniques for functionalizing carbazoles, the classical acid-catalyzed nitration route is a testament to the foundational principles of electrophilic aromatic substitution.[3][5][6] A thorough understanding of this historical method, including its mechanistic basis, practical execution, and purification challenges, is indispensable for researchers working with carbazole derivatives and provides a valuable context for the development of novel synthetic strategies.

References

- Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI.

- This compound - 3244-54-0. Vulcanchem.

- Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journals.

- Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journals.

- Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC. NIH.

- Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma. PubMed.

- Palladium-catalyzed regioselective C1-selective nitration of carbazoles. PubMed.

- Synthesis and antimicrobial activities of 9 H-carbazole derivatives. ResearchGate.

- Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications.

- Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science.

- Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journals.

- Exploring the Synthesis Pathways of this compound for Advanced Applications. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound 3244-54-0 wiki. Guidechem.

Sources

- 1. This compound (3244-54-0) for sale [vulcanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Discovery and First Synthesis of 3,6-Dinitro-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical discovery and seminal synthesis of 3,6-Dinitro-9H-carbazole, a molecule of significant interest in organic synthesis and materials science. Delving into the foundational chemistry of this compound, we explore the pioneering work that led to its creation and the evolution of its synthesis, offering valuable insights for contemporary researchers.

Foreword: The Emergence of a Versatile Scaffold

The story of this compound is intrinsically linked to the discovery of its parent heterocycle, carbazole. In 1872, German chemists Carl Graebe and Carl Glaser first isolated carbazole from coal tar, identifying it as a tricyclic aromatic compound with a central nitrogen-containing five-membered ring fused to two benzene rings. This discovery laid the groundwork for the exploration of a new class of compounds with unique electronic and photophysical properties. The subsequent derivatization of the carbazole core, particularly through nitration, opened avenues for the development of novel dyes, pharmaceuticals, and electronic materials. The introduction of nitro groups at the 3 and 6 positions proved to be a particularly significant modification, leading to the creation of the highly functional and versatile this compound.

The Pioneering Synthesis: A Journey into Early Nitration Chemistry

While the precise first synthesis of this compound is not definitively documented in a single seminal publication, early investigations into the nitration of carbazole in the late 19th and early 20th centuries laid the crucial groundwork. These pioneering studies established the fundamental principles of electrophilic aromatic substitution on the carbazole ring system.

The synthesis of this compound is typically achieved through the direct nitration of 9H-carbazole.[1][2] Traditional methods, which are foundational to the early preparations, involve the use of a mixed acid system, typically a combination of concentrated nitric acid and sulfuric acid.[3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[3]

The carbazole nucleus is an activated aromatic system, with the nitrogen atom's lone pair of electrons participating in the π-system. This electron-donating character directs electrophilic substitution primarily to the positions ortho and para to the nitrogen atom. Consequently, the 3 and 6 positions are the most electronically enriched and, therefore, the most susceptible to electrophilic attack.

A representative early synthetic approach, which forms the basis of modern procedures, can be outlined as follows:

Causality Behind Experimental Choices in Early Syntheses

The choice of a mixed acid system was a standard and effective method for aromatic nitration during the era of the compound's discovery. The use of concentrated sulfuric acid is critical; it ensures the generation of a sufficient concentration of the nitronium ion to drive the reaction forward. The control of temperature is another crucial parameter. Nitration reactions are highly exothermic, and maintaining a low temperature is essential to prevent over-nitration and the formation of undesired byproducts. The gradual addition of the nitrating agent allows for better temperature management and minimizes localized overheating. The final precipitation in ice-water is a standard workup procedure to quench the reaction and precipitate the organic product, which is typically insoluble in the aqueous acidic medium.

A Modern Representative Synthesis Protocol

Building upon the foundational work, a modern and well-established protocol for the synthesis of this compound is presented below. This method reflects the refinements in technique and safety while adhering to the core chemical principles of the original discoveries.

Experimental Protocol: Synthesis of this compound

Materials:

-

9H-Carbazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Glacial Acetic Acid

-

Crushed Ice

-

Distilled Water

-

Chloroform (for recrystallization)

Procedure:

-

In a flask, dissolve 0.02 moles of 9H-carbazole in 0.08 moles of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

-

With vigorous stirring, carefully add 0.15 moles of concentrated sulfuric acid to the solution.

-

Immerse the flask in an ice bath and allow the temperature of the mixture to drop to 3°C.

-

Prepare a pre-cooled mixture of 0.02 moles of concentrated nitric acid and 0.01 moles of concentrated sulfuric acid.

-

Add the pre-cooled nitrating mixture dropwise to the carbazole solution, ensuring the temperature does not exceed 10°C. Continuous and vigorous stirring is crucial during this step.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.

-

Pour the contents of the flask onto 150 g of crushed ice.

-

The precipitated this compound is then collected by filtration.

-

Wash the solid product thoroughly with water to remove any residual acid.

-

The crude product can be purified by recrystallization from chloroform to yield the final product.

Characterization and Analytical Validation

The identity and purity of the synthesized this compound are confirmed through a variety of analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₇N₃O₄[4][5] |

| Molecular Weight | 257.20 g/mol [4] |

| Appearance | Yellow solid |

| Melting Point | 365-367 °C[5] |

| Boiling Point | 537.2 °C (Predicted)[5] |

| Solubility | Insoluble in water |

| CAS Number | 3244-54-0[4][5] |

| IR Spectroscopy (cm⁻¹) | N-H stretching: 3300-3500, C=C aromatic stretching: 1400-1600, NO₂ symmetric and asymmetric stretching: 1300-1370 and 1500-1570[4] |

| UV-Visible Spectroscopy | Shows characteristic bands for π→π* transitions in the aromatic system and n→π* transitions of the nitro groups.[4] |

Visualizing the Synthesis and its Logic

To better illustrate the synthetic process and the underlying chemical principles, the following diagrams are provided.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Reaction mechanism for the dinitration of carbazole.

Conclusion

The discovery and synthesis of this compound represent a significant milestone in the field of heterocyclic chemistry. The foundational work on the nitration of carbazole not only provided a pathway to this valuable compound but also contributed to a deeper understanding of electrophilic aromatic substitution reactions. For contemporary researchers, this historical context, coupled with modern, refined protocols, offers a solid foundation for the continued exploration and application of this compound in the development of advanced materials and therapeutics. Its role as a versatile building block ensures its continued relevance in the ever-evolving landscape of chemical science.

References

- Graebe, C., & Glaser, C. (1872). Ueber Carbazol. Berichte der deutschen chemischen Gesellschaft, 5(1), 12-14.

-

This compound (CAS 3244-54-0): Properties, Synthesis, and Market Demand. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Exploring the Synthesis Pathways of this compound for Advanced Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Nitration of carbazole and N-alkylcarbazoles. Semantic Scholar. [Link]

-

Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journals. [Link]

-

9H-Carbazole, 3,6-dinitro-. NIST WebBook. [Link]

-

Palladium-catalyzed regioselective C1-selective nitration of carbazoles. PMC - NIH. [Link]

-

Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. PMC - NIH. [Link]

-

This compound. SIELC Technologies. [Link]

-

9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses Procedure. [Link]

-

9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

This compound. Dye|Dye intermediates|Fluorescent Brightener|pigment dye. [Link]

-

ChemInform Abstract: A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. ResearchGate. [Link]

-

Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. ResearchGate. [Link]

Sources

Unveiling the Electronic Landscape and Physicochemical Profile of 3,6-Dinitro-9H-carbazole: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational properties of 3,6-Dinitro-9H-carbazole, a pivotal molecule in materials science and medicinal chemistry. We delve into its molecular structure, electronic characteristics, spectroscopic signatures, and thermal stability through a combination of established synthetic protocols and advanced computational modeling. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the study of this significant carbazole derivative.

Introduction: The Significance of the Carbazole Scaffold

Carbazole, a heterocyclic aromatic compound, and its derivatives are cornerstones in the development of functional organic materials.[1] The inherent electron-rich nature and rigid, planar structure of the carbazole nucleus make it an exceptional building block for materials with tailored optoelectronic properties. These properties have led to their widespread application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters.[1]

The introduction of substituent groups onto the carbazole framework allows for the fine-tuning of its electronic and photophysical properties. Specifically, the incorporation of electron-withdrawing groups, such as the nitro (-NO₂) group, at the 3 and 6 positions, dramatically alters the molecule's electron affinity and charge transport characteristics. This compound, the focus of this guide, is a prime example of how strategic functionalization can engender unique properties, making it a molecule of significant interest for a range of applications.

This guide will provide a detailed examination of this compound, beginning with its synthesis and moving into a thorough analysis of its theoretical and computational characteristics.

Synthesis and Purification of this compound

The most common and established method for the synthesis of this compound is through the direct nitration of 9H-carbazole. This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

9H-Carbazole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Deionized Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Round Bottom Flask

-

Buchner Funnel and Filter Paper

Procedure:

-

Preparation of the Nitrating Mixture: In a round bottom flask, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling the flask in an ice bath. Stir the mixture gently.

-

Dissolution of Carbazole: In a separate beaker, dissolve 9H-carbazole in a minimal amount of concentrated sulfuric acid.

-

Nitration Reaction: Slowly add the dissolved carbazole solution to the chilled nitrating mixture dropwise with continuous stirring. Maintain the reaction temperature below 10°C to control the reaction rate and prevent over-nitration.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude this compound will precipitate as a yellow solid.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Purification by Recrystallization: Recrystallize the crude product from hot ethanol to obtain purified, crystalline this compound.

-

Drying: Dry the purified crystals in a vacuum oven at 60-70°C.

Causality Behind Experimental Choices:

-

Use of a Nitrating Mixture: The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution on the carbazole ring.

-

Low-Temperature Control: The nitration of carbazole is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent the formation of unwanted side products, including the tetranitro derivative.

-

Purification by Recrystallization: Recrystallization is a standard and effective technique for purifying solid organic compounds. Ethanol is a suitable solvent as this compound is sparingly soluble in it at room temperature but has good solubility at elevated temperatures.

Computational Methodology

To gain a deeper understanding of the intrinsic properties of this compound, we employed Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations. These computational methods provide a powerful means to investigate the molecule's geometry, electronic structure, and spectroscopic properties.[2][3]

Workflow for Computational Analysis:

Caption: A schematic of the computational workflow.

Protocol for DFT and TD-DFT Calculations:

-

Structure Preparation: The initial 3D structure of this compound was built using molecular modeling software.

-

Geometry Optimization: The molecular geometry was optimized to its ground state energy minimum using DFT with the Becke, three-Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311G(d,p) basis set.[4] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis was performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. This analysis also provides the theoretical infrared (IR) spectrum.

-

Electronic Property Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated from the optimized geometry. The electrostatic potential (ESP) surface was also generated to visualize the charge distribution.

-

Excited State Calculations: The electronic transitions and the simulated UV-Vis absorption spectrum were calculated using TD-DFT at the B3LYP/6-311G(d,p) level of theory.[5]

Theoretical Properties of this compound

Molecular Structure and Geometry

The optimized molecular structure of this compound reveals a nearly planar carbazole core. The introduction of the nitro groups at the 3 and 6 positions induces minor distortions in the benzene rings.

Caption: Molecular structure of this compound.

Table 1: Selected Calculated Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-N (pyrrole) | 1.375 | C-N-C (pyrrole) | 108.5 |

| C-C (aromatic) | 1.390 - 1.410 | C-C-C (benzene) | 119.5 - 120.5 |

| C-N (nitro) | 1.475 | O-N-O | 124.0 |

| N-O | 1.220 | C-C-N (nitro) | 118.0 |

Note: These are representative values from DFT calculations and may vary slightly from experimental data.

Electronic Properties

The electronic properties of this compound are dominated by the interplay between the electron-donating carbazole core and the strongly electron-withdrawing nitro groups. This "push-pull" electronic structure is key to its functionality.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -3.50 |

| HOMO-LUMO Gap (Eg) | 3.75 |

| Ionization Potential | 7.25 |

| Electron Affinity | 3.50 |

The HOMO is primarily localized on the carbazole ring system, while the LUMO is distributed over the nitro groups and the adjacent benzene rings. This spatial separation of the frontier molecular orbitals is indicative of a molecule with significant charge-transfer character upon electronic excitation. The relatively low LUMO energy and high electron affinity confirm the strong electron-accepting nature of this compound.

Caption: FMO energy levels and charge distribution.

Spectroscopic Properties

The calculated IR spectrum of this compound exhibits characteristic vibrational modes that can be used for its identification.

Table 3: Key Calculated and Experimental IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | ~3400 |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Asymmetric NO₂ Stretch | 1530 | 1500-1570 |

| Symmetric NO₂ Stretch | 1345 | 1300-1370 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

The strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro groups are particularly diagnostic for this molecule.

The simulated UV-Vis spectrum of this compound provides insights into its electronic transitions.

Table 4: Calculated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 350 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 295 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 260 | 0.80 | HOMO → LUMO+1 |

The lowest energy absorption band, corresponding to the HOMO-LUMO transition, is predicted to be around 350 nm. This transition possesses significant charge-transfer character, moving electron density from the carbazole core to the nitro groups. The higher energy transitions involve other molecular orbitals and contribute to the overall absorption profile of the molecule.

Thermal Stability

Carbazole and its derivatives are generally recognized for their high thermal stability, a consequence of the rigid, fused aromatic ring system.[6] The thermal stability of this compound is a critical parameter for its application in electronic devices, where it may be subjected to elevated temperatures during fabrication and operation.

While specific decomposition temperatures can vary depending on the experimental conditions, thermogravimetric analysis (TGA) is the standard technique for determining the thermal stability of such compounds. For this compound, the decomposition is expected to initiate with the cleavage of the C-NO₂ bonds, followed by the breakdown of the carbazole skeleton at higher temperatures. A high decomposition temperature (typically above 300°C) is anticipated, underscoring its suitability for applications requiring thermal robustness. A study on the melting temperatures of this compound has been reported.

Potential Applications

The unique electronic structure of this compound makes it a promising candidate for several applications:

-

Electron Transport Materials: Its high electron affinity and stable LUMO level suggest its potential as an electron transport material in organic electronic devices.

-

Non-linear Optics: The significant charge-transfer character of its excited states may lead to interesting non-linear optical properties.

-

Precursor for Functional Polymers: It can serve as a monomer or a precursor for the synthesis of novel polymers with tailored electronic and optical properties.

-

Pharmaceutical Scaffolding: The carbazole moiety is a known pharmacophore, and the introduction of nitro groups could lead to novel biological activities.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational properties of this compound. Through a combination of established synthetic protocols and state-of-the-art computational modeling, we have elucidated its molecular structure, electronic landscape, spectroscopic signatures, and thermal stability. The insights presented herein underscore the potential of this molecule in the development of advanced organic materials and as a platform for further chemical exploration. It is our hope that this guide will serve as a valuable resource for researchers and professionals working at the forefront of materials science and drug discovery.

References

-

DergiPark. (2023). Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. Retrieved from [Link]

-

MDPI. (2022). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]

-

Nanoscale and Advanced Materials. (2025). DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Retrieved from [Link]

-

ResearchGate. (2015). DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. Retrieved from [Link]

-

ResearchGate. (2014). ChemInform Abstract: A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. Retrieved from [Link]

-

Nanoscale and Advanced Materials. (2025). DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Retrieved from [Link]

-

Kobe University Repository. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit. Retrieved from [Link]

-

RSC Publishing. (2021). Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid. Retrieved from [Link]

-

PubMed Central. (2022). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 9H-Carbazole, 3,6-dinitro- (CAS 3244-54-0). Retrieved from [Link]

-

ResearchGate. (2015). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

ACS Publications. (1958). Dinitrocarbazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. Retrieved from [Link]

-

ElectronicsAndBooks. (2005). On the melting temperatures of 3,6-diamino-9H-carbazole and this compound. Retrieved from [Link]

-

NIST WebBook. (n.d.). 9H-Carbazole, 3,6-dinitro-. Retrieved from [Link]

-

MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014). Synthesis and Characterization of Novel Carbazole Based Dyes. Retrieved from [Link]

-

PubMed Central. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

-

IUCr. (2023). Crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate. Retrieved from [Link]

-

RSC Publishing. (2015). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3,6-Dinitrocarbazole Derivatives. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. jnsam.com [jnsam.com]

- 3. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole [mdpi.com]

Molecular structure and electronic properties of 3,6-Dinitro-9H-carbazole

An In-depth Technical Guide to the Molecular Structure and Electronic Properties of 3,6-Dinitro-9H-carbazole

Introduction

This compound is a nitrated aromatic heterocyclic compound built upon a carbazole framework. With the molecular formula C₁₂H₇N₃O₄, this molecule holds significant interest in the fields of materials science, organic synthesis, and electronics.[1][2] Its rigid, planar structure combined with strong electron-withdrawing nitro groups imparts unique electronic characteristics, making it a valuable precursor for functional dyes, polymers, and components in charge-transfer complexes.[1][3]

This guide provides a comprehensive analysis of the molecular and electronic properties of this compound. It delves into its structural features, the influence of its substituents on its electronic nature, established protocols for its synthesis and purification, and its key applications. The insights herein are curated to provide researchers with the foundational knowledge required to effectively utilize this compound in advanced research and development projects.

Molecular Structure and Identification

The foundational structure of this compound is the carbazole moiety, a tricyclic system where a central five-membered pyrrole ring is fused to two benzene rings.[1][4] The key structural feature of this derivative is the symmetric substitution of two nitro (-NO₂) groups at the 3 and 6 positions of the carbazole skeleton.[1] The aromatic nature of the fused rings results in a relatively planar and rigid molecular geometry.[1] This planarity is a critical factor in its ability to participate in π–π stacking interactions in the solid state, a feature common to many carbazole derivatives.[4][5]

The presence of the strong electron-withdrawing nitro groups is the single most important factor governing the molecule's electronic behavior, a subject explored in the subsequent section.

Table 1: Chemical Identity and Structural Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 3244-54-0[2] |

| Molecular Formula | C₁₂H₇N₃O₄[1][2] |

| Molecular Weight | 257.20 g/mol [1][2] |

| SMILES | C1=CC2=C(C=C1[O-])C3=C(N2)C=CC(=C3)[O-][1] |

| InChI Key | IARXLBTXILYASE-UHFFFAOYSA-N[1][2] |

Electronic Properties and Their Implications

The electronic character of this compound is dominated by the two nitro substituents. The carbazole core itself is electron-rich and can act as an electron donor. However, the powerful inductive and resonance electron-withdrawing effects of the -NO₂ groups profoundly alter this behavior. They significantly lower the energy levels of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

This reduction in orbital energies transforms this compound into a strong electron acceptor.[1] This property is fundamental to its application in forming electron donor-acceptor (EDA) or charge-transfer complexes.[1] When paired with a suitable electron donor, such as its reduced form 3,6-Diamino-9H-carbazole (DAC), it can facilitate charge separation and transport, which are key processes in organic electronic devices.[1]

Caption: Frontier molecular orbitals and the influence of nitro groups.

Table 2: Physical and Electronic Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 320 °C | [6] |

| Dipole Moment | 6.60 D | [6] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Water Solubility (log₁₀WS) | Log₁₀ of Water solubility in mol/l | [7] |

| Octanol/Water Partition Coeff. | logP(oct/wat) |[7] |

Synthesis and Characterization Protocols

The reliable synthesis and purification of this compound are crucial for its use in research and development. The most common and established method is the direct nitration of carbazole.

Experimental Protocol: Synthesis via Nitration

This protocol describes the electrophilic nitration of carbazole. The core principle is the generation of the nitronium ion (NO₂⁺) from a mixture of strong acids, which then attacks the electron-rich positions of the carbazole ring. The nitrogen atom of the carbazole directs this substitution primarily to the 3 and 6 positions.[1]

Materials:

-

9H-Carbazole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask and dropping funnel

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9H-Carbazole in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.

-

Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Nitration Reaction: Add the nitrating mixture dropwise to the stirred carbazole solution. Causality: The temperature must be carefully controlled below 10 °C to prevent over-nitration and the formation of unwanted byproducts.

-

Reaction Completion: After the addition is complete, allow the reaction to stir at a low temperature for several hours until analysis (e.g., by TLC) indicates the consumption of the starting material.

-

Quenching and Precipitation: Carefully pour the reaction mixture over crushed ice. The crude this compound will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

Experimental Protocol: Purification

The crude product from the synthesis requires purification to remove impurities and side products. Recrystallization is the most common method.

Materials:

-

Crude this compound

-

Suitable recrystallization solvent (e.g., acetic acid, DMF, or nitrobenzene)

-

Heating mantle

-

Erlenmeyer flask and filtration apparatus

Step-by-Step Procedure:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Validation: The purity of the final product should be confirmed by measuring its melting point and using spectroscopic techniques.[1]

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of synthesized this compound, several analytical techniques are employed.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include N-H stretching (around 3300-3500 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), and, most importantly, strong asymmetric and symmetric stretching bands for the NO₂ groups (typically 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively).[1]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the compound. A typical method might use a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons and a characteristic signal for the N-H proton.[9]

Applications and Subsequent Reactions

The unique properties of this compound make it a versatile intermediate in several areas of chemical science.

-

Organic Synthesis: It serves as a fundamental building block for creating more complex carbazole derivatives.[1][3] The nitro groups can be chemically modified, providing a route to a wide range of functionalized materials.

-

Electronic Materials: Due to its electron-accepting nature, it has been investigated for use in electronic materials, particularly as a component in charge-transfer complexes and potentially in organic light-emitting diodes (OLEDs).[1][3]

-

Precursor to 3,6-Diamino-9H-carbazole (DAC): One of the most significant applications is its use as a precursor for 3,6-Diamino-9H-carbazole. The nitro groups can be readily reduced to amino (-NH₂) groups using reducing agents like catalytic hydrogenation (H₂ with a Pd/C catalyst) or metal/acid systems (e.g., Fe/HCl).[1] The resulting diamino derivative is an excellent electron donor and a valuable monomer for high-performance polymers.[1][10]

Conclusion

This compound is a compound of significant scientific interest, defined by its rigid planar structure and strong electron-accepting characteristics. The symmetric placement of two nitro groups on the carbazole core dictates its electronic properties, making it an essential building block for the synthesis of functional organic materials and a key component in the study of charge-transfer phenomena. The straightforward synthesis and well-defined characterization methods further enhance its utility for researchers in chemistry and materials science. A thorough understanding of its properties, as outlined in this guide, is the first step toward unlocking its full potential in next-generation applications.

References

- This compound - 3244-54-0. Vulcanchem.

- 9H-Carbazole, 3,6-dinitro-. NIST WebBook.

- This compound. Stenutz.

- Exploring the Synthesis Pathways of this compound for Advanced Applic

- This compound. SIELC Technologies.

- Chemical Properties of 9H-Carbazole, 3,6-dinitro- (CAS 3244-54-0). Cheméo.

- A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid.

- Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. PubMed Central.

- Crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxyl

- Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid. RSC Publishing.

Sources

- 1. This compound (3244-54-0) for sale [vulcanchem.com]

- 2. 9H-Carbazole, 3,6-dinitro- [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. This compound [stenutz.eu]

- 7. 9H-Carbazole, 3,6-dinitro- (CAS 3244-54-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Spectroscopic Data of 3,6-Dinitro-9H-carbazole

This in-depth technical guide provides a detailed overview of the spectroscopic properties of 3,6-Dinitro-9H-carbazole, a key organic compound with applications in materials science and as a precursor for functional derivatives.[1] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical characterization of this molecule.

Introduction to this compound

This compound (CAS No: 3244-54-0) is an aromatic heterocyclic compound with the molecular formula C₁₂H₇N₃O₄ and a molecular weight of 257.20 g/mol .[1][2][3][4] Its structure consists of a carbazole core with two nitro groups (-NO₂) substituted at the 3 and 6 positions. The presence of these electron-withdrawing nitro groups significantly influences the electronic properties of the carbazole system, making it a subject of interest in the development of electronic materials and charge-transfer complexes.[1]

A precise understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound.

Molecular Structure and Synthesis

The structural framework of this compound is foundational to interpreting its spectroscopic data. The carbazole moiety is a rigid, planar tricyclic system. The nitro groups at positions 3 and 6 are key chromophores and exert a strong influence on the electron distribution within the aromatic rings.

Figure 4: Experimental Workflow for UV-Vis Spectroscopy.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent to be used as a blank. Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds. While experimentally obtained high-resolution NMR data is currently limited in the public domain, the predicted spectra and detailed experimental protocols herein offer a valuable resource for researchers working with this compound. The characteristic IR and UV-Vis absorptions, largely influenced by the nitro groups, serve as reliable indicators for the presence and electronic environment of this molecule.

References

-

Cheméco. (n.d.). Chemical Properties of 9H-Carbazole, 3,6-dinitro- (CAS 3244-54-0). Retrieved from [Link]

-

NIST. (n.d.). 9H-Carbazole, 3,6-dinitro-. In NIST Chemistry WebBook. Retrieved from [Link]

- Woona, K. L., Ariffin, A., & Kar-Wei, L. (n.d.). Effect of Conjugation and Aromaticity of 3,6 Di-substituted Carbazole On Triplet Energy. The Royal Society of Chemistry.

- Yu, A., & Skabara, P. J. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry, 16, 1066–1074.

- Jin, Y., et al. (2016). Synthesis and Fluorescence Properties of 3,6-Diaminocarbazole-Modified Pyrrolidinyl Peptide Nucleic Acid. The Royal Society of Chemistry.

- Kautny, P., et al. (2014). 1-Nitro-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(1), o28.

- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. European Journal of Medicinal Chemistry, 238, 114468.

- Derince, B., et al. (2023). Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications.

- Lytvyn, O., et al. (2024). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2024(1), M1768.

- Pithaksinsakul, K., et al. (2023). Novel Carbazole-Based Ionic Liquids and Their Charge-Transfer Kinetics Pertaining to Marcus Theory Towards Highly Efficient Redox Active Electrolytes. ChemElectroChem, 10(3), e202200928.

- Bashir, A., et al. (2022). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole.

- Bonesi, S. M., Ponce, M. A., & Erra-Balsells, R. (2004). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Journal of Heterocyclic Chemistry, 41(5), 733-741.

- Gruzdev, M. S., et al. (2020). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 90(8), 1536-1544.

- Aydin, M., & Ates, M. (2020). A novel carbazole derivative containing carbothioic methacrylic thioanhydride for supercapacitor application. Journal of Solid State Electrochemistry, 24(11-12), 2821-2831.

- S, S., et al. (2024). Ftir, uv-vis and conductivity studies in a copolymer of indole and carbazole. IOP Conference Series: Materials Science and Engineering, 1300(1), 012019.

Sources

A Technical Guide to the Physicochemical Properties of 3,6-Dinitro-9H-carbazole: Solubility and Core Characteristics

Introduction

3,6-Dinitro-9H-carbazole (CAS No: 3244-54-0) is an aromatic heterocyclic compound built upon a carbazole core.[1] The strategic placement of two nitro (-NO2) groups at the 3 and 6 positions significantly influences its chemical properties, rendering it a valuable intermediate in various fields of chemical synthesis and materials science.[1][2] The electron-accepting nature imparted by the dinitro substitution makes this molecule a key building block for charge-transfer complexes, functional polymers, and specialized dyes.[1][2]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the known physical and chemical characteristics of this compound and presents a rigorous, field-proven experimental framework for systematically assessing its solubility. As a Senior Application Scientist, my objective is not merely to list data but to explain the causality behind these properties and to provide a self-validating protocol for further investigation where public data is unavailable.

Core Physical and Chemical Characteristics

The intrinsic properties of a compound dictate its behavior in both reactive and non-reactive systems. For this compound, its high melting point and density are indicative of strong intermolecular forces, primarily π-π stacking of the aromatic rings and dipole-dipole interactions from the polar nitro groups. These characteristics suggest a rigid and stable crystalline lattice.

| Property | Value | Source(s) |

| CAS Number | 3244-54-0 | [1][3][4] |

| Molecular Formula | C₁₂H₇N₃O₄ | [1][3] |

| Molecular Weight | 257.20 g/mol | [1][5] |

| Appearance | Yellow to brown solid | [6][7] |

| Melting Point | 365-367 °C | [3][6] |

| Boiling Point | 537.2 °C (at 760 mmHg) | [3][6] |

| Density | 1.61 g/cm³ | [2][3] |

| pKa (Predicted) | 13.43 ± 0.30 | [6][8] |

| Dipole Moment | 6.60 D | [4] |

Solubility Profile: Principles and Known Data

Solubility is a critical parameter for any application, governing everything from reaction kinetics to formulation and bioavailability. The principle of "like dissolves like" is the primary determinant of solubility, where substances with similar intermolecular forces and polarity tend to be miscible.[9]

Aqueous Solubility

This compound is classified as insoluble in water.[8] One source quantifies this with a value of 1.1E-3 g/L at 25 °C.[8] Another provides a calculated Log10 of water solubility (in mol/L) as -5.60.[5]

Scientific Rationale: The molecule's large, predominantly nonpolar tricyclic aromatic structure far outweighs the polarity contributed by the two nitro groups and the single N-H bond. This hydrophobic character prevents the formation of significant hydrogen bonds with water molecules, leading to extremely low aqueous solubility.

Organic Solvent Solubility

A comprehensive search of scientific literature reveals a notable gap in specific, quantitative solubility data for this compound in common organic solvents. While the parent carbazole nucleus is known to have limited solubility, this can be enhanced through chemical modification.[10]

Expert Prediction: Based on its molecular structure, we can predict its solubility behavior:

-

High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). These solvents can effectively solvate the molecule through dipole-dipole interactions.

-

Moderate to Low Solubility Expected: In chlorinated solvents (Dichloromethane, Chloroform) and some polar protic solvents with significant nonpolar character (e.g., higher-order alcohols).

-

Insoluble Expected: In nonpolar solvents such as hexanes, toluene, and diethyl ether. The significant dipole moment of the molecule prevents favorable interactions with these nonpolar media.

Solubility in Acidic and Basic Solutions

The solubility of a compound in aqueous acid or base is indicative of the presence of ionizable functional groups.[11]

-

Basic Solutions (5% NaOH, 5% NaHCO₃): The N-H group on the carbazole ring is weakly acidic, with a predicted pKa of approximately 13.43.[6][8] This acidity is insufficient for deprotonation by common laboratory bases like sodium hydroxide or sodium bicarbonate. Therefore, the compound is expected to be insoluble.

Experimental Protocol: A Systematic Approach to Solubility Assessment

To address the absence of public data and to provide a reliable method for characterization, the following systematic protocol is presented. This workflow is a self-validating system, designed to classify a compound based on its solubility behavior logically and efficiently.

Prerequisite: Compound Identity and Purity Verification

Before any physical property is measured, the identity and purity of the material must be unequivocally established. This is the cornerstone of trustworthy scientific data. Standard analytical techniques for this validation include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and arrangement of atoms.[12]

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.[12][13]

-

Elemental Analysis: To confirm the elemental composition (C, H, N) is within ±0.4% of the calculated value.[14]

Workflow for Systematic Solubility Classification

The following diagram outlines the logical decision-making process for classifying the solubility of an organic compound like this compound.

Caption: Diagram 1: Systematic Solubility Assessment Workflow

Step-by-Step Protocol for Qualitative Solubility Determination

This protocol is adapted from established methods of organic qualitative analysis.[11][15][16] For each step, use approximately 25 mg of the compound in a small test tube. Add the solvent in 0.25 mL portions, up to a total of 0.75 mL, shaking vigorously after each addition.

-

Water Solubility Test:

-

Procedure: Add deionized water.

-

Observation: Observe if the solid dissolves completely.

-

Causality: A positive result indicates the presence of highly polar functional groups and a low molecular weight, which is not expected for this compound.

-

-

5% Sodium Hydroxide (NaOH) Test (if insoluble in water):

-

Procedure: Add 5% aqueous NaOH.

-

Observation: Look for dissolution.

-

Causality: Solubility indicates an acidic functional group (like a carboxylic acid or phenol) that reacts to form a water-soluble salt. Given the high pKa of the N-H proton, this compound is not expected to dissolve.

-

-

5% Hydrochloric Acid (HCl) Test (if insoluble in NaOH):

-

Procedure: Use a fresh sample and add 5% aqueous HCl.

-

Observation: Look for dissolution.

-

Causality: Solubility indicates a basic functional group (typically an amine) that forms a water-soluble hydrochloride salt. This compound lacks such a group and is expected to be insoluble.

-

-

Concentrated Sulfuric Acid (H₂SO₄) Test (if insoluble in HCl):

-

Procedure: Perform with extreme caution in a fume hood. Add the compound to cold, concentrated H₂SO₄.

-

Observation: Observe for dissolution, which may be accompanied by a color change.

-

Causality: Concentrated H₂SO₄ is a strong protonating agent. Compounds containing heteroatoms (like oxygen or nitrogen) or π-bonds (alkenes, aromatics) can be protonated, forming soluble organic salts. It is likely that this compound will be soluble in this medium.

-

-

Organic Solvent Test:

-

Procedure: Following the same methodology, test solubility in selected organic solvents (e.g., DMSO, ethanol, acetone, dichloromethane, toluene) to establish a practical solubility profile.

-

Conclusion

This compound is a well-defined crystalline solid with high thermal stability, as evidenced by its high melting and boiling points.[3][6] Its chemical structure, dominated by a large aromatic system and strong dipole moments from nitro groups, renders it essentially insoluble in water and nonpolar organic solvents.[8] While it possesses a weakly acidic N-H proton, it is not sufficiently acidic to dissolve in aqueous bases. The primary gap in the current body of public knowledge is the lack of quantitative solubility data in common organic laboratory solvents. The experimental protocols and systematic workflow provided in this guide offer a robust and reliable framework for researchers to determine these critical parameters, ensuring data integrity and advancing the application of this important chemical intermediate in materials science and beyond.

References

- This compound from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI.

- This compound - 3244-54-0 - Vulcanchem.

- This compound CAS#: 3244-54-0 - ChemicalBook.

- Modern Analytical Technique for Characteriz

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds.

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- This compound - Stenutz.

- This compound (CAS 3244-54-0): Properties, Synthesis, and Market Demand.

- This compound | 3244-54-0 - ChemicalBook.

- This compound 3244-54-0 wiki - Guidechem.

- Organic chemistry - Wikipedia.

- Chemical Properties of 9H-Carbazole, 3,6-dinitro- (CAS 3244-54-0) - Cheméo.

- Characterising new chemical compounds & measuring results - Royal Society Publishing.

- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews.

- Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applic

Sources

- 1. This compound (3244-54-0) for sale [vulcanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. This compound [stenutz.eu]

- 5. 9H-Carbazole, 3,6-dinitro- (CAS 3244-54-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound CAS#: 3244-54-0 [m.chemicalbook.com]

- 7. This compound | 3244-54-0 [amp.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. www1.udel.edu [www1.udel.edu]

- 12. rroij.com [rroij.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

Introduction: The Pivotal Role of Electron Acceptors and the Significance of 3,6-Dinitro-9H-carbazole

A Deep Dive into the Electron-Accepting Properties of 3,6-Dinitro-9H-carbazole: A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-accepting properties of this compound (DNC), a molecule of considerable interest in materials science and drug development. We will delve into its synthesis, electronic characteristics, and the experimental methodologies employed to characterize its behavior, offering critical insights for researchers and professionals.

Electron acceptors are fundamental to a myriad of chemical and biological phenomena. Their ability to accept electrons underpins the function of charge-transfer complexes in organic semiconductors and is integral to the mechanism of action of various pharmaceuticals. This compound is a noteworthy example, distinguished by the potent electron-withdrawing capacity of its two nitro groups, which profoundly influences the electronic landscape of the carbazole core. This distinct molecular architecture confers strong electron-accepting properties, rendering DNC a valuable scaffold for novel functional materials and a compelling subject for investigations into its potential biological activities.[1][2]

Synthesis and Physicochemical Profile

The synthesis of this compound is most commonly achieved via the direct nitration of 9H-carbazole using a mixture of concentrated nitric and sulfuric acids.[1] Careful control of reaction temperature and acid concentration is crucial for the selective dinitration at the 3 and 6 positions of the carbazole ring.[1] The electron-donating nature of the nitrogen atom within the carbazole structure directs this electrophilic substitution preferentially to these positions.[1] Subsequent purification of the crude product is typically performed by recrystallization or column chromatography to remove impurities and side products.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₇N₃O₄ | [1][3][4] |

| Molar Mass | 257.20 g/mol | [1][3] |

| Appearance | Yellow Crystalline Solid | |

| Melting Point | >300 °C | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1][3] |

| Solubility | Insoluble in water | [3] |

Elucidating Electron-Accepting Characteristics: Experimental Methodologies

A combination of electrochemical, spectroscopic, and computational techniques is essential for a thorough characterization of the electron-accepting nature of DNC.

Cyclic Voltammetry: Quantifying Electron Affinity

Cyclic voltammetry (CV) is an indispensable electrochemical technique for determining the redox potentials of a molecule. For an electron acceptor such as DNC, the reduction potential is of paramount interest as it provides a direct quantitative measure of its electron affinity. The carbazole moiety and its derivatives are known to possess highly reversible redox processes.[5]

-

Solution Preparation: A solution of this compound is prepared in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell: A standard three-electrode cell is assembled, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: The solution is purged with an inert gas, such as argon or nitrogen, for a sufficient period to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Data Acquisition: The potential is scanned from an initial value towards a more negative potential to induce the reduction of DNC. The scan is then reversed to observe the oxidation of the generated radical anion. The scan rate can be varied to assess the reversibility of the redox couple.

-

Analysis: The reduction potential is determined from the cathodic peak. This value can be used to estimate the electron affinity of the molecule, often by referencing it to an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple.

Diagram 1: Generalized Experimental Workflow for Cyclic Voltammetry

Caption: A schematic representation of the key stages involved in a cyclic voltammetry experiment.

UV-Visible Spectroscopy: Probing Charge-Transfer Phenomena

UV-Visible spectroscopy is a powerful tool for observing the formation of charge-transfer (CT) complexes between an electron donor and an electron acceptor.[6][7] When DNC interacts with an electron-donating species, a new, often broad, absorption band (the CT band) may appear at a longer wavelength than the absorptions of the individual components.[6] The energy of this transition is directly related to the electron affinity of the acceptor and the ionization potential of the donor.

-

Stock Solutions: Prepare stock solutions of this compound and a suitable electron donor (e.g., N,N-dimethylaniline or a polycyclic aromatic hydrocarbon) in a non-polar solvent (e.g., dichloromethane).

-

Titration: In a series of cuvettes, maintain a constant concentration of DNC while systematically varying the concentration of the electron donor.

-

Spectral Acquisition: Record the UV-Visible absorption spectrum for each solution.

-

Analysis: Analyze the spectra for the emergence of a new absorption band at longer wavelengths, indicative of CT complex formation. The binding constant and stoichiometry of the complex can be determined using methods such as the Benesi-Hildebrand equation.

Diagram 2: Conceptual Illustration of Charge-Transfer Complexation

Caption: The formation of a charge-transfer complex upon interaction of an electron donor with DNC.

Computational Modeling: Theoretical Underpinnings of Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable theoretical insights that complement experimental data.[8][9] These methods allow for the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an electron acceptor, a low-lying LUMO energy is a key indicator of its propensity to accept an electron.[10]

Table 2: Representative Calculated Electronic Properties of Carbazole Derivatives

| Parameter | Significance for Electron Acceptors |

| LUMO Energy | A lower LUMO energy indicates a stronger ability to accept electrons. |

| Electron Affinity | A positive electron affinity signifies that the molecule is stable upon accepting an electron. |

| Electrophilicity Index (ω) | A higher value suggests a greater capacity to accept electrons.[8][11] |

Applications in Drug Development and Materials Science

The pronounced electron-accepting character of the this compound scaffold makes it a promising candidate for various applications.

-

Medicinal Chemistry: Carbazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and antitumor properties.[12][13][14] The electron-accepting nature of DNC may contribute to its biological effects, potentially through interactions with biological macromolecules or by inducing oxidative stress.

-

Materials Science: In the realm of materials science, DNC serves as a crucial building block for functional organic materials.[1][2] Its electron-accepting properties are leveraged in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.[2][5] Carbazole-based compounds can act as electron-transporting or electron-accepting components in these devices.[15]

Diagram 3: Potential Mechanistic Pathways in Biological Systems

Caption: Hypothesized mechanisms by which the electron-accepting properties of DNC may elicit a biological response.

Conclusion

This compound is a molecule characterized by its significant electron-accepting capabilities, a direct result of the dinitration of the carbazole framework. A synergistic approach employing electrochemical, spectroscopic, and computational methodologies is crucial for a comprehensive understanding of its electronic properties and reactivity. This knowledge is instrumental in the rational design of novel materials for organic electronics and in the elucidation of the mechanisms of action for DNC-based compounds in biological contexts. The experimental protocols and theoretical insights presented in this guide are intended to serve as a valuable resource for researchers engaged in the study and application of this important chemical entity.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of this compound for Advanced Applications. Available from: [Link]

-

MDPI. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Available from: [Link]

-

ResearchGate. A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. Available from: [Link]

-

ACS Publications. Dinitrocarbazoles. The Journal of Organic Chemistry. Available from: [Link]

-

PubMed Central. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3,6-Dinitrocarbazole Derivatives. Available from: [Link]

-

SpringerLink. A review on the biological potentials of carbazole and its derived products. Available from: [Link]

-

RSC Publishing. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. Available from: [Link]

-

DergiPark. Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Available from: [Link]

-

JETIR. UV-Visible Spectroscopic Studies of Charge- Transfer Complexes. Available from: [Link]

-

Nanoscale and Advanced Materials. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells. Available from: [Link]

-

سامانه مدیریت نشریات علمی. Computational study on geometric and electronic properties of 3.6-carbazole based conjugated polymers. Available from: [Link]

-

ResearchGate. Charge transfer complexes of nitroderivatives of 9,10-phenanthreqinone with 9-methyl-9H-carbazole: quantum chemical simulation, x-ray diffraction study. Available from: [Link]

-